molecular formula C24H32O7 B1246289 Isoschisandrin

Isoschisandrin

Cat. No.: B1246289
M. Wt: 432.5 g/mol
InChI Key: YEFOAORQXAOVJQ-YEBMWUKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoschisandrin, also referred to in research as α-iso-cubebenol, is a natural lignan compound isolated from the fruit of the medicinal plant Schisandra chinensis . Preclinical studies highlight its significant potential for investigating therapeutic strategies for sepsis. Research indicates that Isoschisandrin can markedly enhance survival rates in experimental models of septic shock . Its mechanism of action appears multifaceted, involving the enhancement of the host's innate immune response to clear bacterial infections, as evidenced by increased production of superoxide anion and a reduction of viable bacteria in the peritoneal fluid and blood . Concurrently, Isoschisandrin demonstrates immunomodulatory properties by significantly attenuating widespread immune cell apoptosis and inhibiting the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 . This dual action of enhancing microbial killing while protecting organ function and leukocyte survival makes it a compelling compound for research in inflammatory and infectious diseases. The broader family of dibenzocyclooctadiene lignans from Schisandra chinensis , which includes compounds like Schisandrin A and Schisantherin A, are known for a wide spectrum of pharmacological activities, such as hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects, suggesting a rich context for its biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol

InChI

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24-/m1/s1

InChI Key

YEFOAORQXAOVJQ-YEBMWUKDSA-N

SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC

Pictograms

Irritant; Environmental Hazard

Synonyms

schisandrin
schizandrin
schizandrol A
wuweizisu A

Origin of Product

United States

Scientific Research Applications

Biological Activities

Isoschisandrin exhibits several notable biological activities, including:

  • Antioxidant Properties : Research indicates that isoschisandrin has significant antioxidant capabilities, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Antitumor Activity : Studies have shown that isoschisandrin can inhibit the growth of certain cancer cell lines. Its mechanism may involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation, making it a candidate for cancer therapy research .
  • Neuroprotective Effects : Isoschisandrin has been investigated for its potential to protect neuronal cells from damage. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Research

Isoschisandrin's diverse biological activities make it a valuable compound in pharmacological studies. Researchers are exploring its potential as:

  • A therapeutic agent for conditions like cancer and neurodegenerative diseases.
  • A lead compound for developing new drugs due to its efficacy in inhibiting tumor growth and protecting neural cells.

Metabolomics Studies

Recent studies utilizing metabolomic approaches have identified isoschisandrin among other lignans in Kadsura coccinea. These studies aim to understand the biosynthetic pathways of lignans and their metabolic profiles, providing insights into their biological functions and potential health benefits .

Natural Product Chemistry

Isoschisandrin serves as a model compound in natural product chemistry, where its structure and biological properties are studied to develop synthetic analogs with enhanced activity or reduced toxicity. This research area focuses on:

  • Synthesis of derivatives that might exhibit improved pharmacological profiles.
  • Understanding structure-activity relationships to inform drug design.

Case Study 1: Anticancer Activity

A study published in Phytotherapy Research demonstrated that isoschisandrin significantly inhibited the proliferation of human breast cancer cells (MCF-7) in vitro. The researchers observed that treatment with isoschisandrin led to increased apoptosis rates and decreased cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotection

In another research article, isoschisandrin was shown to protect against oxidative stress-induced neuronal cell death. The study indicated that isoschisandrin could upregulate antioxidant enzymes, thereby reducing oxidative damage in neuronal cells exposed to harmful agents .

Q & A

Q. What standardized methodologies are recommended for isolating Isoschisandrin from natural sources?

Isoschisandrin isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Researchers should optimize solvent polarity and gradient elution parameters to improve yield . Purity validation via TLC or HPLC with UV/Vis detection is critical to confirm compound identity .

Q. Which spectroscopic techniques are most reliable for characterizing Isoschisandrin’s structural properties?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and High-Resolution Mass Spectrometry (HR-MS) are foundational for structural elucidation. Infrared (IR) spectroscopy can corroborate functional groups. Ensure spectra are compared to published data or authenticated reference standards to avoid misidentification .

Q. How should researchers validate the purity of synthesized Isoschisandrin?

Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods. Elemental analysis and melting point determination provide additional validation. For novel derivatives, X-ray crystallography may resolve structural ambiguities .

Q. What are common pitfalls in interpreting Isoschisandrin’s in vivo toxicity data?

Key issues include inadequate sample sizes, inconsistent dosing regimens, and failure to account for species-specific metabolic differences. Researchers should adhere to OECD guidelines for toxicity testing and include positive/negative controls to contextualize results .

Advanced Research Questions

Q. How can experimental designs assess Isoschisandrin’s synergistic effects with other bioactive compounds?

Employ factorial design experiments to test combinatorial interactions. Dose-response matrices and isobolographic analysis can quantify synergy. Ensure cell-based assays (e.g., MTT or apoptosis assays) include appropriate controls for confounding variables like solvent cytotoxicity .

Q. What strategies resolve contradictions in pharmacokinetic data across Isoschisandrin studies?

Analyze methodological variables such as administration routes (oral vs. intravenous), bioanalytical techniques (LC-MS vs. ELISA), and model organisms. Meta-analyses of raw data from multiple studies can identify confounding factors .

Q. How can in silico approaches predict Isoschisandrin’s molecular targets and mechanisms?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can identify potential binding sites. Validate predictions with in vitro binding assays (e.g., SPR or ITC) and transcriptomic/proteomic profiling .

Q. What protocols mitigate batch-to-batch variability in Isoschisandrin samples during preclinical studies?

Implement Good Laboratory Practice (GLP) standards for synthesis and purification. Use orthogonal analytical methods (e.g., NMR coupled with HPLC) for quality control. Document storage conditions (temperature, light exposure) to minimize degradation .

Q. How can multi-omics approaches elucidate Isoschisandrin’s mechanism of action in complex biological systems?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map pathway-level effects. Network pharmacology models can prioritize candidate pathways for functional validation .

Q. What advanced statistical methods address nonlinear dose-response relationships in Isoschisandrin bioactivity studies?

Nonlinear regression models (e.g., sigmoidal or Hill equation fits) and machine learning algorithms (e.g., random forests) can model complex dose-response dynamics. Bootstrap resampling enhances robustness in small-sample studies .

Methodological Considerations

  • Data Reproducibility : Document experimental conditions (e.g., pH, temperature) and instrument calibration details to ensure reproducibility .
  • Contradiction Analysis : Use sensitivity analyses to test hypotheses against alternative explanations. For conflicting cytotoxicity results, compare cell line origins, passage numbers, and culture conditions .
  • Ethical Compliance : For in vivo studies, obtain ethics committee approval and follow ARRIVE guidelines for reporting animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.